molecular formula C24H29FN4O3 B2623077 N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 922557-03-7

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2623077
CAS No.: 922557-03-7
M. Wt: 440.519
InChI Key: VLSOTCSJZUVLHR-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetically produced oxalamide derivative provided for research and development purposes. This compound is part of a class of molecules known for their potential as modulators of biological activity, often investigated in the context of neurological and receptor-targeted studies . The structure incorporates a morpholinoethyl group and a 1-methylindoline moiety, features commonly associated with central nervous system (CNS) permeability and interaction with G-protein coupled receptors (GPCRs) . The 3-fluoro-4-methylphenyl group further enhances its potential for high-affinity binding to specific enzymatic targets. This product is characterized as a high-purity building block for medicinal chemistry and is suitable for use in hit-to-lead optimization campaigns. It is intended for in vitro pharmacological assay development, receptor binding studies, and other non-clinical research applications. The mode of action for related oxalamide compounds suggests potential as an inverse agonist or antagonist at specific receptor sites, such as the 5-hydroxytryptamine (5-HT) receptors, which are critical targets in psychopharmacology . Researchers can utilize this compound to probe signaling pathways involved in various physiological and behavioral responses. This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O3/c1-16-3-5-19(14-20(16)25)27-24(31)23(30)26-15-22(29-9-11-32-12-10-29)17-4-6-21-18(13-17)7-8-28(21)2/h3-6,13-14,22H,7-12,15H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSOTCSJZUVLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Fluoro-Methylphenyl Intermediate: The synthesis begins with the preparation of the 3-fluoro-4-methylphenyl intermediate through electrophilic aromatic substitution reactions.

    Indoline Derivative Preparation: The next step involves the synthesis of the 1-methylindoline derivative, which can be achieved through N-alkylation of indoline.

    Morpholine Derivative Synthesis: The morpholine ring is introduced through nucleophilic substitution reactions.

    Oxalamide Formation: The final step involves the coupling of the fluoro-methylphenyl intermediate, the indoline derivative, and the morpholine derivative through an oxalamide linkage, typically using oxalyl chloride as the coupling reagent under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression.

Comparison with Similar Compounds

Structural Variations and Activity

Oxalamides exhibit diverse pharmacological and functional properties depending on their substituents. Key comparisons include:

Compound Name N1-Substituent N2-Substituent Primary Application Key References
Target Compound 3-fluoro-4-methylphenyl 2-(1-methylindolin-5-yl)-2-morpholinoethyl Inferred: Kinase/CNS N/A
BNM-III-170 (Antiviral) 4-chloro-3-fluorophenyl (1R,2R)-2-(guanidinomethyl)-indenyl HIV entry inhibition
S336 (Savorymyx® UM33) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancer
Compound 13 (Antiviral) 4-chlorophenyl (1-acetylpiperidin-2-yl)(thiazolyl)methyl Antiviral (HIV)
Compound 16 (Metabolic Activator) 4-(4-hydroxybenzoyl)phenyl 4-methoxyphenethyl Enzyme activation

Structural-Activity Insights :

  • Antiviral Activity: BNM-III-170 and Compound 13 feature halogenated aryl groups (chloro/fluorophenyl) and heterocyclic N2-substituents, critical for targeting viral entry or replication . The target compound’s morpholino group may enhance solubility or binding to cellular receptors.
  • Flavoring Agents: S336 uses methoxy and pyridyl groups to mimic umami taste receptors (hTAS1R1/hTAS1R3) . The target compound’s indolinyl-morpholino group is bulkier, likely unsuitable for flavor applications.
  • Metabolism: Compounds with morpholino groups (e.g., MM3300.08 in ) often exhibit altered metabolic stability, suggesting the target compound may resist hydrolysis but undergo oxidative metabolism .

Pharmacological and Toxicological Profiles

Efficacy and Mechanism

  • Antiviral Compounds: BNM-III-170 inhibits HIV entry by mimicking CD4-binding sites, with EC50 values in the nanomolar range . The target compound’s indolinyl group (common in kinase inhibitors) may target intracellular signaling pathways.
  • Flavoring Agents: S336 has a NOEL of 100 mg/kg/day in rodents, indicating low toxicity at regulatory usage levels .

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound belonging to the oxalamide class, known for its diverse biological activities. This compound features a unique structure that includes a fluorinated aromatic ring, an indoline moiety, and a morpholino group, which contribute to its potential pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C22H27FN4O2C_{22}H_{27}FN_{4}O_{2} with a molecular weight of 398.5 g/mol. The structure can be visualized as follows:

PropertyValue
Molecular FormulaC22H27FN4O2C_{22}H_{27}FN_{4}O_{2}
Molecular Weight398.5 g/mol
CAS Number922035-70-9

The oxalamide functional group is characterized by the presence of an oxalic acid moiety linked to two amine groups, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity can lead to modulation of enzymatic activity or receptor signaling pathways, potentially resulting in therapeutic effects relevant to various diseases, including cancer and neurological disorders.

Biological Activity

Research indicates that compounds within the oxalamide class exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis.
  • Neuroprotective Effects : The compound's interaction with neurotransmitter receptors may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
NeuroprotectiveModulation of neurotransmitter signaling

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